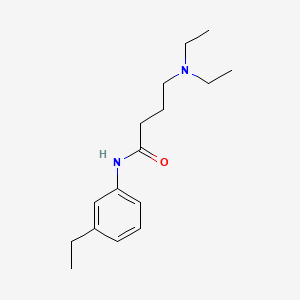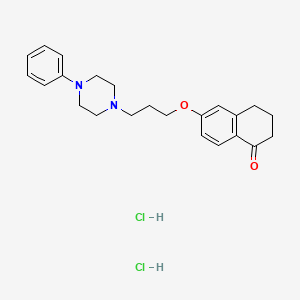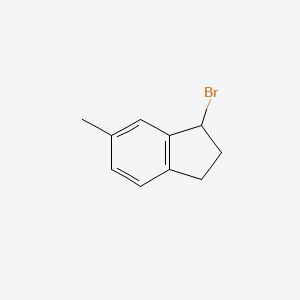
1-Bromo-2,3-dihydro-6-methyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2,3-dihydro-6-methyl-1H-indene is an organic compound with the molecular formula C10H11Br. It is a derivative of indene, characterized by the presence of a bromine atom at the first position and a methyl group at the sixth position of the indene ring. This compound is a colorless liquid with a distinct aromatic odor and is soluble in organic solvents such as ethanol, ether, and dichloromethane .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2,3-dihydro-6-methyl-1H-indene can be synthesized through a multi-step organic synthesis process. One common method involves the bromination of 2,3-dihydro-6-methyl-1H-indene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2,3-dihydro-6-methyl-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the parent hydrocarbon, 2,3-dihydro-6-methyl-1H-indene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 2,3-dihydro-6-methyl-1H-indene derivatives with different functional groups.
Oxidation: Formation of 6-methylindanone or 6-methylindane carboxylic acid.
Reduction: Formation of 2,3-dihydro-6-methyl-1H-indene.
Aplicaciones Científicas De Investigación
1-Bromo-2,3-dihydro-6-methyl-1H-indene is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2,3-dihydro-6-methyl-1H-indene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, facilitating the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the bromine and methyl groups on the indene ring .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2,3-dihydro-1H-indene: Lacks the methyl group at the sixth position.
2-Bromo-2,3-dihydro-6-methyl-1H-indene: Bromine atom is at the second position instead of the first.
1-Chloro-2,3-dihydro-6-methyl-1H-indene: Chlorine atom replaces the bromine atom.
Uniqueness
The presence of the bromine atom at the first position makes it a valuable intermediate for further functionalization and synthesis of diverse organic compounds .
Propiedades
Fórmula molecular |
C10H11Br |
|---|---|
Peso molecular |
211.10 g/mol |
Nombre IUPAC |
1-bromo-6-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11Br/c1-7-2-3-8-4-5-10(11)9(8)6-7/h2-3,6,10H,4-5H2,1H3 |
Clave InChI |
BEWIMMGJYCXLDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCC2Br)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



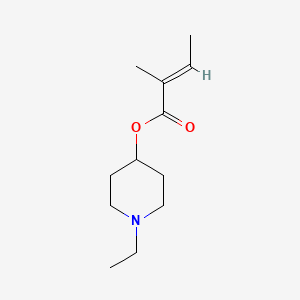
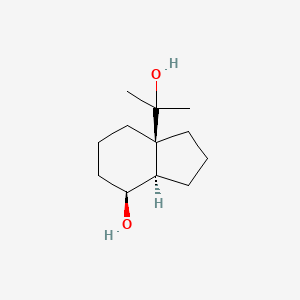
![1-[Cyano-(3-phenoxyphenyl)methyl]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13789001.png)
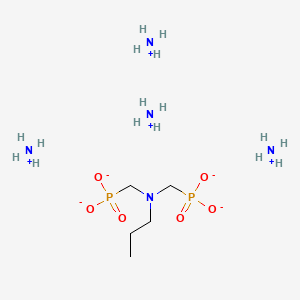
![(10Z,12Z,14Z)-4,6-diazatricyclo[7.6.0.03,7]pentadeca-1,3(7),4,8,10,12,14-heptaene](/img/structure/B13789024.png)
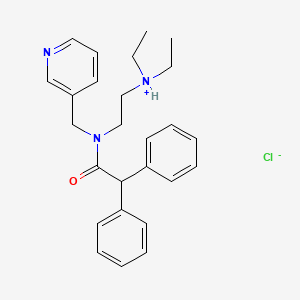
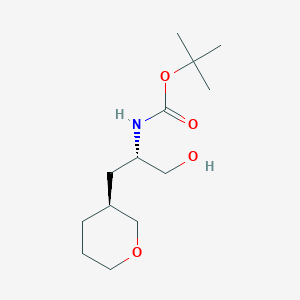
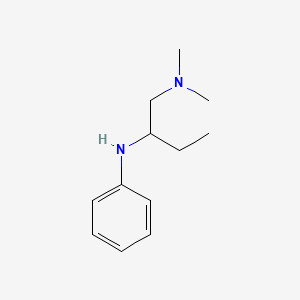
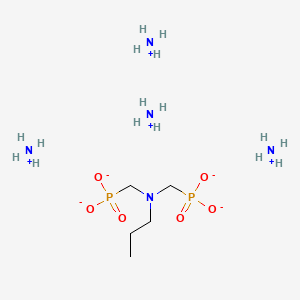
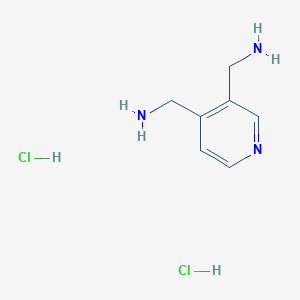
![L-Prolinamide,D-phenylalanyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-](/img/structure/B13789062.png)
